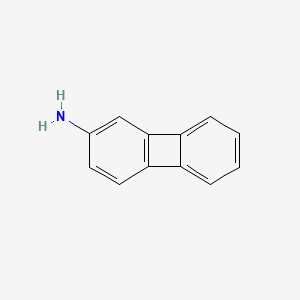
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a brominated ketone derivative, characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone typically involves the bromination of 3-chloro-5-methoxyacetophenone. One common method involves the reaction of 3-chloro-5-methoxyacetophenone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with different functional groups.
Reduction: Formation of 2-bromo-1-(3-chloro-5-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-chloro-5-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: Similar structure with the chlorine and methoxy groups in different positions.
2-Bromo-1-(3-methoxyphenyl)ethanone: Lacks the chlorine substituent.
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone: Contains a fluorine atom instead of a methoxy group.
Uniqueness
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
2-bromo-1-(3-chloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3 |
InChI Key |
MHVCOQRISSFZNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)
![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)
![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)

![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)

![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)

![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)


